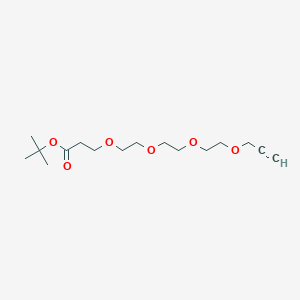

Propargyl-PEG4-t-butyl ester

Vue d'ensemble

Description

Propargyl-PEG4-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

While specific synthesis methods for Propargyl-PEG4-t-butyl ester were not found, propargyl derivatives in general have seen remarkable progress in their synthesis . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis

The molecular formula of Propargyl-PEG4-t-butyl ester is C16H28O6 . It contains a propargyl group and a t-butyl protected carboxyl group .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG4-t-butyl ester is 316.4 g/mol . The compound is hydrophilic, which increases its solubility in aqueous media .Applications De Recherche Scientifique

- Propargyl-PEG4-t-butyl ester is used in the synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives . This process involves modifying the carboxyl group of bifunctional PEG into a propargyl, then introducing carboxyl, mercapto, or hydrazide groups to the other end of the bifunctional PEG .

- The method involves modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate .

- The result of this process is the creation of novel propargyl-ended heterobifunctional PEG derivatives that can be useful for the development of PEG-based bioconjugates for a variety of biomedical applications .

- Propargyl-PEG4-t-butyl ester enables the formation of a stable triazole linkage with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions .

- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions .

- The outcome of this application is the formation of a stable triazole linkage, which can be used in a variety of research applications .

- Propargyl-PEG4-t-butyl ester can be synthetically incorporated into antibody-drug conjugates .

- The method involves the use of click chemistry to attach the propargyl-PEG4-t-butyl ester to the antibody-drug conjugate .

- The result is a targeted protein degradation, which can be useful in the field of proteolysis-targeting chimeras (PROTAC® molecules) .

Polymer Synthesis

Click Chemistry

Antibody-Drug Conjugates

- Propargyl-PEG4-t-butyl ester can be used in the development of drug delivery systems . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .

- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This property can be exploited to create pH-sensitive drug delivery systems .

- The outcome of this application is the development of drug delivery systems that can release their payload under specific conditions .

- Propargyl-PEG4-t-butyl ester can be used for bioconjugation . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .

- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a biomolecule .

- The result of this application is the creation of bioconjugates that can be used for a variety of research applications .

- Propargyl-PEG4-t-butyl ester can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

- The method involves the use of click chemistry to attach the propargyl-PEG4-t-butyl ester to the PROTAC® molecule .

- The result is a targeted protein degradation, which can be useful in the field of proteolysis-targeting chimeras (PROTAC® molecules) .

Drug Delivery Systems

Bioconjugation

Proteolysis-Targeting Chimeras (PROTAC® Molecules)

- Propargyl-PEG4-t-butyl ester can be used in biochemical research . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .

- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a biomolecule .

- The result of this application is the creation of bioconjugates that can be used for a variety of research applications .

- Propargyl-PEG4-t-butyl ester can be used in synthetic chemistry . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .

- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a molecule .

- The result of this application is the creation of complex molecules that can be used for a variety of research applications .

- Propargyl-PEG4-t-butyl ester can be used in pharmaceutical research . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .

- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a drug molecule .

- The result of this application is the creation of drug conjugates that can be used for a variety of research applications .

Biochemical Research

Synthetic Chemistry

Pharmaceutical Research

Orientations Futures

Propargyl-PEG4-t-butyl ester, as a PEG derivative, has potential applications in drug delivery . The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration , suggesting potential future directions in the synthesis and application of propargyl derivatives.

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6/c1-5-7-18-9-11-20-13-14-21-12-10-19-8-6-15(17)22-16(2,3)4/h1H,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQLPTKRFULADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG4-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

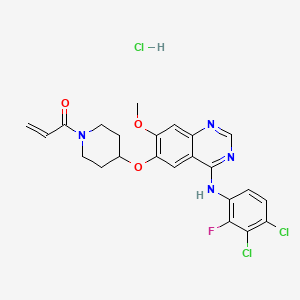

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)